4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione
Description
4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrabrominated isoindole core attached to a fluorenyl group, making it a subject of interest in organic chemistry and material science.
Properties
CAS No. |
6633-32-5 |
|---|---|
Molecular Formula |
C21H9Br4NO2 |
Molecular Weight |
626.9 g/mol |
IUPAC Name |
4,5,6,7-tetrabromo-2-(9H-fluoren-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H9Br4NO2/c22-16-14-15(17(23)19(25)18(16)24)21(28)26(20(14)27)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 |
InChI Key |
UXLJTEQIUAHCNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N4C(=O)C5=C(C4=O)C(=C(C(=C5Br)Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione typically involves the following steps:
Bromination: The starting material, 2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoindole derivatives, while oxidation and reduction can produce different oxidation states of the compound.
Scientific Research Applications
4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione has several scientific research applications:
Organic Electronics: Due to its unique electronic properties, it is studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Material Science: The compound’s structural properties make it a candidate for developing new materials with specific mechanical and thermal characteristics.
Medicinal Chemistry: Researchers are exploring its potential as a pharmacophore in drug design, particularly for targeting specific biological pathways.
Chemical Sensors: Its ability to undergo specific reactions makes it useful in developing chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione depends on its application:
In Organic Electronics: The compound’s electronic properties facilitate charge transport and light emission, making it effective in OLEDs and photovoltaic cells.
In Medicinal Chemistry: It interacts with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism involves binding to the active site of the target molecule, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Similar Compounds
2-(9h-Fluoren-2-yl)-1h-isoindole-1,3(2h)-dione: The non-brominated version of the compound, which lacks the tetrabromo substitution.
4,5,6,7-Tetrachloro-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione: A similar compound with chlorine atoms instead of bromine.
4,5,6,7-Tetrafluoro-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione: A fluorinated analog with different electronic properties.
Uniqueness
4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione is unique due to its tetrabromo substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and chemical sensors.
Biological Activity
4,5,6,7-Tetrabromo-2-(9H-fluoren-2-yl)-1H-isoindole-1,3(2H)-dione is a synthetic compound with notable biological activity. Its unique structure, characterized by multiple bromine substitutions and an isoindole framework, suggests potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its antioxidant properties, interactions with key biological targets, and potential therapeutic implications.
The compound has the following chemical characteristics:
- Molecular Formula : C21H7Br4NO3
- Molecular Weight : 640.901 g/mol
- Density : 2.233 g/cm³
- Boiling Point : 746.5 °C at 760 mmHg
- Flash Point : 405.2 °C
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
Antioxidant Activity
Studies have demonstrated that this compound possesses strong antioxidant properties. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay was used to evaluate its ability to scavenge free radicals. Results indicated that the compound effectively reduces oxidative stress markers in vitro.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 85.3 ± 2.1 |
| Control (Vitamin C) | 92.0 ± 1.5 |
Interaction with Biological Targets
The compound has been shown to interact with several important biological targets:
- Monoamine Oxidase B (MAO-B) : Inhibitory studies suggest that it may reduce MAO-B activity, which is relevant in neurodegenerative diseases.
- Cyclooxygenase-2 (COX-2) : The compound exhibits potential anti-inflammatory effects through COX-2 inhibition.
- Nuclear Factor Kappa B (NF-kB) : It may inhibit NF-kB activation, a crucial pathway in inflammation and cancer progression.
Case Studies and Research Findings
Several studies have focused on the pharmacological implications of this compound:
Study on Antioxidant Properties
A recent study evaluated the antioxidant capacity of various isoindole derivatives, including our compound of interest. The results highlighted that the tetrabrominated derivative showed superior activity compared to other derivatives tested.
Pharmacokinetic Profile
Bioinformatics tools were employed to predict the pharmacokinetics of the compound:
- Intestinal Absorption : High predicted absorption rates.
- Blood-Brain Barrier Permeability : Suitable for CNS targeting.
These findings suggest that the compound could be a candidate for drug development aimed at neuroprotective therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
